Desmethylimipramine (DMI), a major metabolite of imipramine, is a compound of interest due to its pharmacological properties and potential therapeutic applications. While DMI itself does not elicit significant pharmacological effects, it has been shown to counteract the effects of reserpine-like drugs and influence central neurotransmitter systems, which may have implications for its use in various medical fields1.
Iopamidol undergoes transformation reactions in the presence of chlorine disinfectants like sodium hypochlorite, forming various disinfection byproducts (DBPs) [, ]. This transformation process involves iodine release, primarily oxidized to iodate, with a small percentage forming low-molecular-weight organic iodinated DBPs []. The transformation pathway includes side chain cleavage and iodine-chlorine exchange, resulting in high-molecular-weight DBPs exhibiting cytotoxicity [, ].
DMI's mechanism of action appears to be multifaceted. It has been observed to prevent and reverse the sedative and cholinergic effects of reserpine-like drugs in rats. This is achieved through a central anticholinergic action that antagonizes muscle rigidity and increased parasympathetic output. Additionally, DMI sensitizes the action of brain catecholamines at central adrenergic receptors, which is only evident when rats are pretreated with DMI. This sensitization does not occur in animals depleted of catecholamines, indicating the importance of these neurotransmitters in DMI's action1.
Furthermore, DMI's effects on gastric acid secretion suggest an indirect mechanism via inhibition of catecholamine uptake at central synapses containing alpha 2-adrenoceptors. This is supported by the fact that DMI's antisecretory effects can be blocked by alpha 2-adrenoceptor antagonists and are not mimicked by alpha 1-adrenoceptor agonists3.
Iopamidol is a low-osmolar contrast agent, which contributes to its relatively safe profile for intravenous or intra-arterial administration compared to high-osmolar agents []. The molecule exists in different conformations depending on the crystal phase: syn conformation in anhydrous and monohydrate forms and anti conformation in the pentahydrate phase []. This conformational versatility influences its solution and crystallization properties [].
In the field of psychiatry, DMI has been studied for its interactions with dopaminergic systems. Chronic administration of DMI has been shown to facilitate the locomotor stimulant action of d-amphetamine, which is thought to be dependent on the mesolimbic dopaminergic system. This effect does not seem to be mediated by primary actions on central noradrenergic or serotonergic systems, nor does it appear to affect dopamine receptors directly. Instead, the facilitation of the amphetamine response by DMI may be related to its anticholinergic effects2.
DMI's influence on dopaminergic systems extends to neurology, where it has been observed to potentiate the locomotor response to d-amphetamine after chronic administration. This suggests a possible supersensitivity of postsynaptic dopamine receptors in the mesolimbic system, which is associated with the mediation of amphetamine-induced increases in locomotor activity. The findings imply that DMI may induce changes in receptor sensitivity without affecting presynaptic dopamine receptors4.
In gastroenterology, DMI's potent gastric antisecretory effects have been demonstrated. The compound is significantly more effective in decreasing gastric acid secretion when administered centrally compared to intravenous administration. This suggests a potential application for DMI in the treatment of conditions involving gastric acid hypersecretion, such as peptic ulcers, by modulating central neurotransmitter systems3.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4